molecular formula C9H8ClNO4 B14409478 2-Chloro-4-(methoxycarbonyl)-6-methylpyridine-3-carboxylic acid CAS No. 82140-73-6

2-Chloro-4-(methoxycarbonyl)-6-methylpyridine-3-carboxylic acid

Cat. No.: B14409478
CAS No.: 82140-73-6
M. Wt: 229.62 g/mol
InChI Key: XEIPETREABYTTL-UHFFFAOYSA-N
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Description

2-Chloro-4-(methoxycarbonyl)-6-methylpyridine-3-carboxylic acid is an organic compound with a pyridine ring substituted with chlorine, methoxycarbonyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methoxycarbonyl)-6-methylpyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the chlorination of 4-methylpyridine, followed by esterification and carboxylation reactions. The reaction conditions often include the use of reagents such as thionyl chloride, methanol, and carbon dioxide under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, where the starting materials are reacted in reactors under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methoxycarbonyl)-6-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-Chloro-4-(methoxycarbonyl)-6-methylpyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methoxycarbonyl)-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(methoxycarbonyl)pyridine-3-carboxylic acid
  • 6-Methylpyridine-3-carboxylic acid
  • 4-(Methoxycarbonyl)-6-methylpyridine-3-carboxylic acid

Uniqueness

2-Chloro-4-(methoxycarbonyl)-6-methylpyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

82140-73-6

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

2-chloro-4-methoxycarbonyl-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H8ClNO4/c1-4-3-5(9(14)15-2)6(8(12)13)7(10)11-4/h3H,1-2H3,(H,12,13)

InChI Key

XEIPETREABYTTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C(=O)O)C(=O)OC

Origin of Product

United States

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